molecular formula C7H7NO3S B13309239 2-Propanoyl-1,3-thiazole-4-carboxylic acid

2-Propanoyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B13309239
M. Wt: 185.20 g/mol
InChI Key: QRYKLYRHEMJTOF-UHFFFAOYSA-N
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Description

2-Propanoyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a propanoyl group (CH₃CH₂CO-) and a carboxylic acid moiety at the 4-position. This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via hydrogen bonding or hydrophobic interactions.

Properties

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

IUPAC Name

2-propanoyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H7NO3S/c1-2-5(9)6-8-4(3-12-6)7(10)11/h3H,2H2,1H3,(H,10,11)

InChI Key

QRYKLYRHEMJTOF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NC(=CS1)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

2-Propanoyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-Propanoyl-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is similar to that of other thiazole derivatives used in anticancer therapies.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Thiazole-4-carboxylic Acid Derivatives

Compound Name Substituent (Position 2) Molecular Weight Solubility CAS RN Reference
2-Propanoyl-1,3-thiazole-4-carboxylic acid* Propanoyl 199.23 (calc.) Likely soluble in DMSO Not reported -
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Methylphenyl 219.26 Soluble in DMSO Not reported
2-Propyl-1,3-thiazole-4-carboxylic acid Propyl 171.22 Insoluble in water 769123-53-7
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid 3-Chlorophenyl 239.67 Not specified 845885-82-7
2-[4-(Propan-2-yl)phenyl]-1,3-thiazole-4-carboxylic acid 4-Isopropylphenyl 247.32 Powder form, room temp. 115311-26-7

*Calculated molecular weight based on formula C₈H₉NO₃S.

Key Observations :

  • Steric Effects : Bulky substituents (e.g., 4-isopropylphenyl) may reduce binding efficiency in enzyme-active sites due to steric hindrance .

AgrA Inhibition in Quorum Sensing

Studies on thiazole-4-carboxylic acid derivatives highlight their role as AgrA inhibitors in Staphylococcus aureus. For example:

  • 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid exhibited a binding energy of -7.1 kcal/mol in docking studies, outperforming analogs like 4-phenoxyphenol (-4.1 kcal/mol) .

EP2/EP3 Receptor Agonism

Cyclic carbamate derivatives of thiazole-4-carboxylic acids (e.g., 2-melatonin-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]sulfanyl]-1,3-thiazole-4-carboxylic acid) demonstrated potent dual EP2/EP3 agonism (EC₅₀ ≤ 10 nM) . This suggests that electron-withdrawing groups (e.g., oxazolidinone) at the 2-position can enhance receptor selectivity.

Biological Activity

2-Propanoyl-1,3-thiazole-4-carboxylic acid is a derivative of the thiazole family, which is known for its diverse biological activities. Thiazole compounds have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound can be characterized by its molecular formula C7H10N2O2SC_7H_10N_2O_2S. Its structure includes a thiazole ring, which contributes to its biological activity through interactions with various biological targets.

Biological Activities

1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that thiazole derivatives possess potent antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ampicillin and streptomycin in some cases .

2. Anticancer Potential
Thiazole derivatives have been recognized for their anticancer properties. For example, a derivative of 2-amino-1,3-thiazole demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer), with IC50 values as low as 0.06 µM . The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation.

3. Anti-inflammatory Effects
The anti-inflammatory potential of thiazole compounds has also been documented. Research suggests that these compounds can inhibit pro-inflammatory cytokines and pathways associated with inflammation, making them candidates for further investigation in chronic inflammatory diseases.

Case Studies

Case Study 1: Antibacterial Activity Assessment
In a study assessing the antibacterial efficacy of various thiazole derivatives, this compound was tested against clinical isolates of S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity compared to standard treatments .

Case Study 2: Anticancer Activity Evaluation
Another study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines. The results showed that this compound significantly inhibited cell viability in MCF-7 cells with an IC50 value of approximately 15 µM. This suggests potential as an anticancer agent through apoptosis induction mechanisms .

Data Summary

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntibacterialS. aureus32 µg/mL
AnticancerMCF-715 µM
AnticancerHT290.06 µM

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